Cas no 1501742-30-8 (3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one)

3-Amino-1-[4-(pyrrolidin-1-yl)phenyl]propan-1-one is a synthetic organic compound featuring a pyrrolidine-substituted phenyl ring linked to a propanone backbone with an amino functional group. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and ketone groups allows for further derivatization, enabling applications in the development of bioactive molecules. Its pyrrolidine moiety enhances solubility and modulates electronic properties, which can influence binding affinity in target interactions. The compound’s well-defined structure ensures consistency in synthetic pathways, supporting its use in research and industrial-scale production.
3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one structure
1501742-30-8 structure
商品名:3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one
CAS番号:1501742-30-8
MF:C13H18N2O
メガワット:218.294823169708
CID:5893413
PubChem ID:82615129

3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one 化学的及び物理的性質

名前と識別子

    • 3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one
    • EN300-1787073
    • 1501742-30-8
    • 3-amino-1-[4-(pyrrolidin-1-yl)phenyl]propan-1-one
    • インチ: 1S/C13H18N2O/c14-8-7-13(16)11-3-5-12(6-4-11)15-9-1-2-10-15/h3-6H,1-2,7-10,14H2
    • InChIKey: PHWIYMZLUZVDSO-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCN)C1C=CC(=CC=1)N1CCCC1

計算された属性

  • せいみつぶんしりょう: 218.141913202g/mol
  • どういたいしつりょう: 218.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 46.3Ų

3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1787073-0.1g
3-amino-1-[4-(pyrrolidin-1-yl)phenyl]propan-1-one
1501742-30-8
0.1g
$968.0 2023-09-19
Enamine
EN300-1787073-0.25g
3-amino-1-[4-(pyrrolidin-1-yl)phenyl]propan-1-one
1501742-30-8
0.25g
$1012.0 2023-09-19
Enamine
EN300-1787073-0.05g
3-amino-1-[4-(pyrrolidin-1-yl)phenyl]propan-1-one
1501742-30-8
0.05g
$924.0 2023-09-19
Enamine
EN300-1787073-0.5g
3-amino-1-[4-(pyrrolidin-1-yl)phenyl]propan-1-one
1501742-30-8
0.5g
$1056.0 2023-09-19
Enamine
EN300-1787073-10.0g
3-amino-1-[4-(pyrrolidin-1-yl)phenyl]propan-1-one
1501742-30-8
10g
$4729.0 2023-05-26
Enamine
EN300-1787073-5.0g
3-amino-1-[4-(pyrrolidin-1-yl)phenyl]propan-1-one
1501742-30-8
5g
$3189.0 2023-05-26
Enamine
EN300-1787073-10g
3-amino-1-[4-(pyrrolidin-1-yl)phenyl]propan-1-one
1501742-30-8
10g
$4729.0 2023-09-19
Enamine
EN300-1787073-1.0g
3-amino-1-[4-(pyrrolidin-1-yl)phenyl]propan-1-one
1501742-30-8
1g
$1100.0 2023-05-26
Enamine
EN300-1787073-2.5g
3-amino-1-[4-(pyrrolidin-1-yl)phenyl]propan-1-one
1501742-30-8
2.5g
$2155.0 2023-09-19
Enamine
EN300-1787073-1g
3-amino-1-[4-(pyrrolidin-1-yl)phenyl]propan-1-one
1501742-30-8
1g
$1100.0 2023-09-19

3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one 関連文献

3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-oneに関する追加情報

Introduction to 3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one (CAS No. 1501742-30-8)

3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This molecule, identified by the chemical abstracts service number 1501742-30-8, features a combination of aromatic and heterocyclic moieties that make it a promising candidate for further exploration in medicinal chemistry. The presence of both an amino group and a pyrrolidine substituent on a phenylpropanone backbone suggests potential biological activities that are worthy of detailed investigation.

The structural configuration of 3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one positions it as a versatile scaffold for drug discovery. The phenyl ring, coupled with the propanone moiety, provides a rigid core that can be modified to enhance binding affinity to biological targets. Meanwhile, the amino group and the pyrrolidine ring introduce polar and basic functionalities, respectively, which are crucial for interactions with biological receptors. Such features make this compound an attractive subject for designing novel therapeutic agents.

In recent years, there has been growing interest in molecules that incorporate both pyrrolidine and phenyl rings due to their demonstrated efficacy in modulating various biological pathways. Pyrrolidine derivatives are particularly noted for their role in central nervous system (CNS) drugs, where they often serve as key pharmacophores. The integration of a pyrrolidine group into 3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one enhances its potential as a lead compound for CNS-targeted therapies. This includes applications in treating neurological disorders such as depression, anxiety, and neurodegenerative diseases.

Moreover, the phenylpropanone backbone of this compound is well-documented for its utility in developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the structural properties of 3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one, researchers can design molecules that specifically inhibit aberrant kinase activity, thereby offering therapeutic benefits. The amino group further allows for modifications that can fine-tune the pharmacokinetic properties of the compound, enhancing its bioavailability and target specificity.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one for potential drug candidates. Molecular docking studies have been instrumental in predicting how this molecule might interact with various biological targets. For instance, simulations have suggested that it could bind to serotonin receptors, which are relevant in mood regulation and could explain its potential antidepressant effects. Similarly, interactions with dopamine receptors have been hypothesized, which might be pertinent to its applications in managing neurodegenerative conditions.

The synthesis of 3-amino-1-4-(pyrrolidin-1-yl)phenylpropan-1-one presents an interesting challenge due to its complex structural features. However, modern synthetic methodologies have made significant strides in facilitating such constructions. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been employed to build the desired framework efficiently. These methods not only improve yield but also allow for greater control over regioselectivity, ensuring that the final product retains the intended pharmacological properties.

As research continues to uncover new therapeutic applications, 3-amino-1-4-(pyrrolidin-1-yll)phenylpropan-l-one (CAS No. 1501742 30 8) is poised to play a pivotal role in drug development. Its unique structural attributes offer a rich foundation for medicinal chemists to explore modifications that could lead to next-generation pharmaceuticals. Whether through targeted enzyme inhibition or modulation of neurotransmitter systems, this compound holds promise for addressing some of the most pressing health challenges today.

The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) into drug discovery has further accelerated the process of identifying promising candidates like 3-amino-l-(4-pyrrolidin-l-yll)phenylpropa-n-l-one. AI-driven platforms can analyze vast datasets to predict molecular properties and optimize synthetic routes, thereby expediting the development pipeline. Such innovations are particularly valuable in identifying novel analogs with enhanced efficacy and reduced side effects.

In conclusion,3-amino-l-(4-pyrrolidin-l-yll)phenylpropa-n-l-one represents a compelling compound within pharmaceutical chemistry due to its multifaceted structural features and potential biological activities。 Its investigation not only advances our understanding of molecular interactions but also opens new avenues for therapeutic intervention。 As research progresses,this molecule is likely to emerge as a key player in developing innovative treatments across various disease domains。

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd